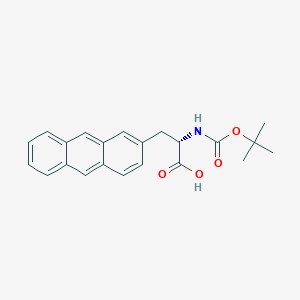

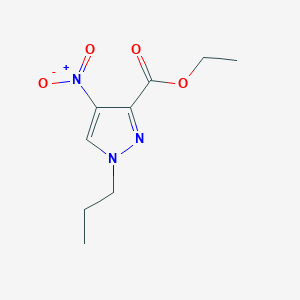

Boc-Ala(2-Anth)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-Ala(2-Anth)-OH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of alanine, an amino acid, and is widely used in the synthesis of peptides and proteins. In

Applications De Recherche Scientifique

Synthesis of Novel Amino Acids and Peptides

The synthesis of protected derivatives and short peptides of antAib, a novel fluorescent, achiral, α-amino acid analogue of the 9-antAla and 2-antAla residues, demonstrates the application of Boc-Ala(2-Anth)-OH in creating compounds with potential biochemical utility. The synthesis process, involving Boc–antAib–OH, enables the exploration of UV absorption and fluorescence properties of these compounds. This has implications for the development of fluorescent markers and probes in biochemical research (Lohier et al., 2006).

Advanced Materials and Photocatalysis

(BiO)2CO3-based photocatalysts, including studies involving modifications and applications, are significant for various fields such as healthcare and photocatalysis. The research on fabrication, modification, and application of these photocatalysts highlights the potential of incorporating novel amino acids like Boc-Ala(2-Anth)-OH for enhancing visible light-driven photocatalytic performance, indicating a broader applicability in environmental and materials science (Ni et al., 2016).

Photodynamic Therapy

The application of Boc-Ala(2-Anth)-OH derivatives in photodynamic therapy (PDT) for medical treatments, such as the ablation of Barrett's oesophagus, showcases its potential in healthcare. Comparing different PDT methods reveals insights into the effectiveness and safety of treatments involving novel compounds, suggesting a path toward less invasive treatment options for gastrointestinal conditions (Hage et al., 2004).

Enzymatic Esterification

Research on papain-catalyzed esterification of Boc-Ala-OH with various alcohols under biphasic conditions highlights the enzymatic reactivity and potential for synthetic applications in pharmaceuticals and organic chemistry. This work opens up new avenues for the synthesis of esters and amides using environmentally friendly and efficient enzymatic methods (Cantacuzène & Guerreiro, 1987).

Electrocoagulation in Water Treatment

The mechanisms of boron removal from hydraulic fracturing wastewater using aluminum electrocoagulation, which involves Al(OH)3 precipitates, demonstrate an environmental application of Boc-Ala(2-Anth)-OH derivatives. This research provides insights into sustainable water treatment technologies, highlighting the role of novel chemical compounds in improving water purification processes (Sari & Chellam, 2015).

Propriétés

IUPAC Name |

(2S)-3-anthracen-2-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)11-14-8-9-17-12-15-6-4-5-7-16(15)13-18(17)10-14/h4-10,12-13,19H,11H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRHOOVNFURBFF-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC2=CC3=CC=CC=C3C=C2C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC3=CC=CC=C3C=C2C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-pentyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2599692.png)

![1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2599694.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2599701.png)

![6-(4-Chlorophenyl)-2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2599710.png)